Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the benzoyloxy and prop-2-enyl groups. The final step often involves the esterification of the carboxylate group. Reaction conditions may vary, but they generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl benzoate
- Benzyl alcohol
- Benzyl chloride
Uniqueness
Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler benzyl derivatives, this compound has a more complex piperidine ring and additional functional groups, making it suitable for specialized applications .
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-2-9-19-14-15-24(23(26)27-17-18-10-5-3-6-11-18)16-21(19)28-22(25)20-12-7-4-8-13-20/h2-8,10-13,19,21H,1,9,14-17H2 |
InChI Key |
WZIUMQXJHVGCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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